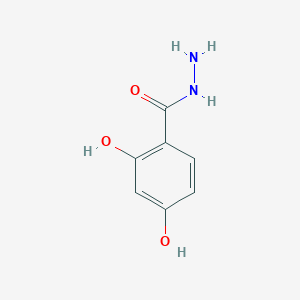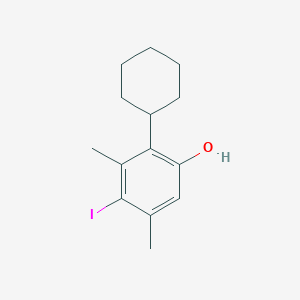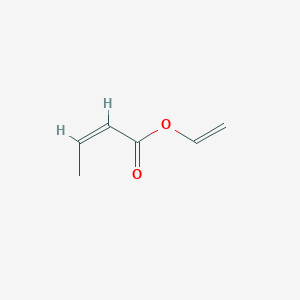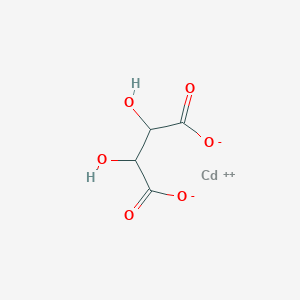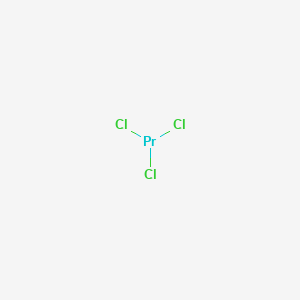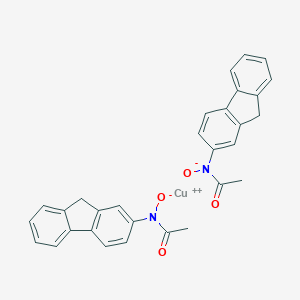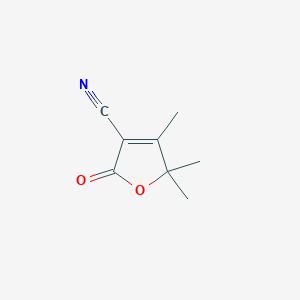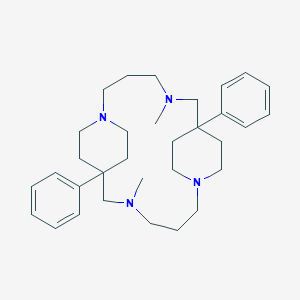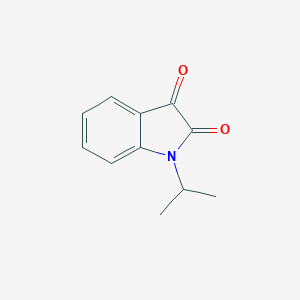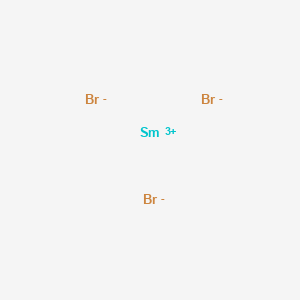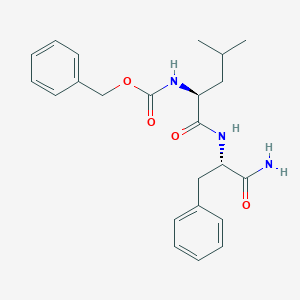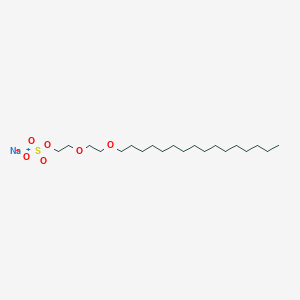
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate, also known as SLES, is a widely used anionic surfactant that is commonly found in personal care and household cleaning products. It is a synthetic compound that is derived from ethylene oxide and lauryl alcohol. SLES is a versatile compound that is used as a foaming agent, emulsifier, and detergent in a variety of products.
Mécanisme D'action
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate works by reducing the surface tension of water, which allows it to penetrate and dissolve dirt and grime. It also disrupts the lipid bilayer of cell membranes, which leads to cell lysis. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is a highly effective surfactant that is able to remove dirt and oil from surfaces, making it an ideal ingredient in personal care and cleaning products.
Effets Biochimiques Et Physiologiques
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been shown to have minimal effects on human health and the environment when used in appropriate concentrations. However, high concentrations of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate can cause skin irritation and allergic reactions in some individuals. It has also been shown to be toxic to aquatic organisms when released into the environment. Therefore, it is important to use Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in moderation and to follow proper disposal procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has several advantages for use in lab experiments. It is a cost-effective and readily available surfactant that is easy to use. It is also compatible with a wide range of biological molecules and can be used in a variety of experimental procedures. However, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has some limitations, such as its potential to interfere with certain assays and its potential to cause cell lysis at high concentrations.
Orientations Futures
There are several future directions for the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in scientific research. One area of interest is the development of new surfactants that are more environmentally friendly and less toxic to aquatic organisms. Another area of interest is the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs. Additionally, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate may have potential applications in the field of nanotechnology, as it can be used to modify the surface properties of nanoparticles.
Méthodes De Synthèse
The synthesis of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate involves the reaction of ethylene oxide with lauryl alcohol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate. The synthesis process is relatively simple and cost-effective, which makes Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate a popular choice for manufacturers.
Applications De Recherche Scientifique
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in biochemical and molecular biology experiments. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is used to solubilize hydrophobic compounds, such as proteins, lipids, and nucleic acids, which are essential for many biological experiments. It is also used as a detergent in protein purification and cell lysis procedures.
Propriétés
Numéro CAS |
14858-55-0 |
|---|---|
Nom du produit |
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate |
Formule moléculaire |
C20H41NaO6S |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
sodium;2-(2-hexadecoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C20H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-18-25-19-20-26-27(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
PVFDZFXVVPTVAO-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
14858-55-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



